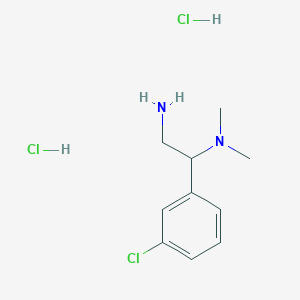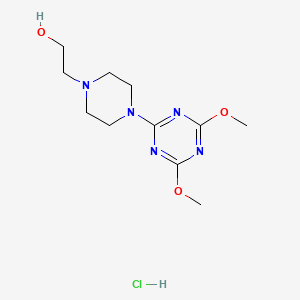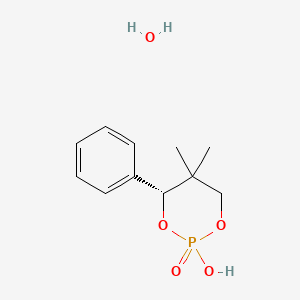![molecular formula C7H4ClIN2 B1463433 5-クロロ-6-ヨード-1H-ピロロ[2,3-b]ピリジン CAS No. 1246088-68-5](/img/structure/B1463433.png)
5-クロロ-6-ヨード-1H-ピロロ[2,3-b]ピリジン
説明
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学研究
“5-クロロ-6-ヨード-1H-ピロロ[2,3-b]ピリジン”は、さまざまな化学研究に使用されるユニークな化学化合物です . これは、初期の発見研究者向けにシグマアルドリッチが提供するユニークな化学物質のコレクションの一部です .
癌研究
この化合物は、さまざまな癌細胞株に対して阻害活性を示すことがわかっています . ピリジン含有化合物(本研究対象化合物など)は、抗癌剤を含む医薬品用途でますます重要になっています .
FGFR4阻害剤
一連の1H-ピロロ[2,3-b]ピリジン誘導体が、Hep3B細胞に対する強力な抗増殖活性を有するFGFR4阻害剤として開発されています . このことは、"5-クロロ-6-ヨード-1H-ピロロ[2,3-b]ピリジン"が、新しいFGFR4阻害剤の開発に使用される可能性があることを示唆しています。
ヒト好中球エラスターゼ(HNE)阻害剤
1H-ピロロ[2,3-b]ピリジンは、ヒト好中球エラスターゼ(HNE)を標的とする研究にも使用されています . これは、"5-クロロ-6-ヨード-1H-ピロロ[2,3-b]ピリジン"が、この分野で潜在的な用途を持つ可能性があることを示唆しています。
抗ウイルス研究
ピリジン含有化合物は、抗ウイルス活性を示すことが示されています . したがって、"5-クロロ-6-ヨード-1H-ピロロ[2,3-b]ピリジン"は、抗ウイルス研究に使用される可能性があります。
抗マラリア研究
ピリジン含有化合物は、抗マラリア研究にも使用されてきました . このことは、"5-クロロ-6-ヨード-1H-ピロロ[2,3-b]ピリジン"が、抗マラリア研究の潜在的な候補となる可能性があることを示唆しています。
作用機序
Target of Action
The primary targets of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in cell signaling, growth, and differentiation .
Mode of Action
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the aforementioned receptors by 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine’s action are largely dependent on the specific cell type and the receptors it inhibits. Generally, the inhibition of receptor tyrosine kinases can lead to decreased cell proliferation and increased cell death .
生化学分析
Cellular Effects
The effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . It also affects gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in cellular metabolism and function. In non-cancerous cells, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can influence cell differentiation and immune responses, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine involves its ability to bind to specific biomolecules and modulate their activity. The compound can inhibit or activate enzymes by occupying their active sites or allosteric sites, leading to changes in their catalytic activity . For example, it can inhibit kinases by binding to the ATP-binding pocket, preventing phosphorylation of downstream targets. Additionally, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can alter gene expression by binding to DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine in animal models vary with different dosages. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the compound’s ability to modulate cellular processes and its overall efficacy in biochemical applications.
特性
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYVYZRGDQSFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271891 | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-68-5 | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1463351.png)

![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B1463355.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)


![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)
![(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol](/img/structure/B1463366.png)
![Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1463367.png)



